4-Chloro-3-indoxyl-beta-D-galactopyranoside
Overview
Description
4-Chloro-3-indoxyl-beta-D-galactopyranoside is a chromogenic substrate used primarily in molecular biology and biochemistry. It is a derivative of indoxyl and galactose, and it is commonly used to detect the activity of the enzyme beta-galactosidase. When hydrolyzed by beta-galactosidase, it produces a blue-colored product, making it useful in various assays and experiments .
Scientific Research Applications
4-Chloro-3-indoxyl-beta-D-galactopyranoside is widely used in scientific research due to its chromogenic properties. Some of its applications include:
Molecular Biology: Used in blue/white screening to identify recombinant bacterial colonies expressing beta-galactosidase.
Biochemistry: Employed in enzyme assays to measure beta-galactosidase activity.
Histochemistry: Utilized to detect beta-galactosidase activity in tissue samples.
Bacteriology: Applied in the identification and differentiation of bacterial species based on beta-galactosidase activity.
Mechanism of Action
Target of Action
The primary target of 4-Chloro-3-indoxyl-beta-D-galactopyranoside is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-D-galactopyranosides, including lactose .
Mode of Action
The compound interacts with its target, β-galactosidase, through a process of enzymatic hydrolysis . When this compound is cleaved by β-galactosidase, it yields galactose and 5-chloro-3-indolol .
Biochemical Pathways
The hydrolysis of this compound by β-galactosidase is part of the larger lactose metabolism pathway . This pathway is crucial for organisms that utilize lactose as a source of energy. The downstream effects of this pathway include the production of glucose and galactose, which can be further metabolized to yield energy .
Result of Action
The enzymatic action on this compound results in the formation of galactose and 5-chloro-3-indolol . This reaction is often used in molecular biology as a reporter system to test for the presence of active β-galactosidase . The presence of this enzyme can be visually confirmed by the formation of a blue-colored product .
Action Environment
The action of this compound is typically observed in a controlled laboratory environment. Factors such as pH, temperature, and the presence of other enzymes can influence the compound’s action, efficacy, and stability. For instance, the optimal activity of β-galactosidase is usually observed at a slightly acidic to neutral pH and at a temperature of around 37°C . The presence of other enzymes could potentially interfere with the action of β-galactosidase on this compound.
Safety and Hazards
Future Directions
The use of “4-Chloro-3-indoxyl-beta-D-galactopyranoside” and similar compounds is a promising approach for the detection of bacteria in a specific, economic, and rapid manner . These compounds are used as specific enzyme substrates for a given bacterial marker enzyme, and they generate a specific and measurable signal following an enzymatic reaction .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as 5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside (X-Gal), are substrates for the enzyme β-galactosidase . When cleaved by β-galactosidase, these compounds yield a product that can dimerize and then oxidize, forming an insoluble blue product .
Cellular Effects
Similar compounds like X-Gal are used in molecular biology applications, including the detection of lacZ activity in cells and tissues . The presence of a blue-colored product may therefore be used as a test for the presence of active β-galactosidase .
Molecular Mechanism
It is known that similar compounds like X-Gal are substrates for the enzyme β-galactosidase . When these compounds are cleaved by β-galactosidase, they yield a product that can dimerize and then oxidize, forming an insoluble blue product .
Temporal Effects in Laboratory Settings
Similar compounds like X-Gal are known to yield a dark blue precipitate at the site of enzymatic activity .
Metabolic Pathways
Similar compounds like X-Gal are known to be substrates for the enzyme β-galactosidase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-indoxyl-beta-D-galactopyranoside typically involves the reaction of 4-chloro-3-indoxyl with beta-D-galactopyranosyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the glycosidic bond .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-indoxyl-beta-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by beta-galactosidase. This hydrolysis results in the cleavage of the glycosidic bond, producing 4-chloro-3-hydroxyindole and galactose .
Common Reagents and Conditions
Reagents: Beta-galactosidase, water
Conditions: Aqueous environment, optimal pH for enzyme activity (usually around pH 7.0), and temperature (typically 37°C)
Major Products
The major products formed from the hydrolysis of this compound are 4-chloro-3-hydroxyindole and galactose. The 4-chloro-3-hydroxyindole further dimerizes and oxidizes to form an intensely blue product, 5,5’-dibromo-4,4’-dichloro-indigo .
Comparison with Similar Compounds
4-Chloro-3-indoxyl-beta-D-galactopyranoside is similar to other chromogenic substrates used for detecting beta-galactosidase activity, such as:
5-Bromo-4-chloro-3-indoxyl-beta-D-galactopyranoside (X-Gal): Produces a blue product upon hydrolysis by beta-galactosidase.
5-Bromo-3-indoxyl-beta-D-galactopyranoside: Another chromogenic substrate that produces a blue product.
6-Chloro-3-indoxyl-beta-D-galactopyranoside: Used in similar applications but produces a different shade of blue.
The uniqueness of this compound lies in its specific chromogenic properties and its use in various assays to detect beta-galactosidase activity.
Properties
IUPAC Name |
2-[(4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO6/c15-6-2-1-3-7-10(6)8(4-16-7)21-14-13(20)12(19)11(18)9(5-17)22-14/h1-4,9,11-14,16-20H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDIRCXIOJIPAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394438 | |
Record name | 4-Chloro-3-indolyl beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135313-63-2 | |
Record name | 4-Chloro-3-indolyl beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does X-gal interact with its target and what are the downstream effects?
A1: X-gal acts as a substrate for the enzyme β-galactosidase. [, , , , , , , ] When cleaved by β-galactosidase, X-gal produces 5,5'-dibromo-4,4'-dichloro-indigo, an insoluble blue compound, and galactose. [, , , , , , , ] This colorimetric change allows for the detection of β-galactosidase activity in various biological systems. [, , , , , , , ]
Q2: What is the molecular formula and weight of X-gal?
A2: The molecular formula of X-gal is C14H15BrClNO6, and its molecular weight is 408.65 g/mol.
Q3: Is there any spectroscopic data available for X-gal?
A3: Spectroscopic data, such as UV-Vis absorbance and NMR spectra, are commonly used to characterize X-gal, but this specific information is not provided in the research papers provided.
Q4: How stable is X-gal under various storage conditions?
A4: X-gal is generally stored as a powder at -20°C and is stable for extended periods under these conditions. [] Solutions of X-gal should be prepared fresh and protected from light. []
Q5: What is the reaction mechanism of X-gal hydrolysis by β-galactosidase?
A6: β-galactosidase hydrolyzes the glycosidic bond in X-gal through a nucleophilic substitution mechanism, releasing 5,5'-dibromo-4,4'-dichloro-indigo and galactose. [, , , , , , , ]
Q6: What are the main applications of X-gal in research?
A6: X-gal is primarily used for the detection of β-galactosidase activity:
- Gene expression analysis: In gene reporter assays, the lacZ gene encoding β-galactosidase is linked to a promoter of interest. X-gal staining reveals the activity of the promoter by detecting β-galactosidase expression. [, , , , , , , ]
- Bacterial identification: Some bacteria, including coliforms, express β-galactosidase. X-gal is used in media to differentiate these bacteria based on their ability to hydrolyze X-gal. [, , , ]
Q7: How do modifications to the X-gal structure affect its properties?
A9: Modifications to the X-gal structure, such as changes to the halogen substituents or the sugar moiety, could impact its interaction with β-galactosidase, affecting its hydrolysis rate and colorimetric properties. [] Research on structure-activity relationships (SAR) helps identify structural features crucial for X-gal activity.
Q8: How is X-gal typically formulated for different applications?
A10: X-gal is commonly supplied as a powder and formulated into solutions with appropriate solvents like dimethylformamide (DMF) before use in assays. [] The choice of solvent and concentration depends on the specific application and experimental requirements.
Q9: Are there specific SHE regulations regarding the handling and disposal of X-gal?
A11: While X-gal is not classified as highly toxic, appropriate laboratory safety practices should be followed during handling and disposal, including wearing personal protective equipment and disposing of waste according to institutional guidelines. []
Q10: Is X-gal used as a therapeutic agent?
A12: X-gal is primarily a research tool for detecting β-galactosidase activity and is not intended for therapeutic use in humans or animals. [, , ]
Q11: Are there known instances of resistance to X-gal hydrolysis by β-galactosidase?
A13: Mutations in the active site of β-galactosidase can lead to reduced or abolished X-gal hydrolysis. []
Q12: What are the common methods for detecting and quantifying X-gal hydrolysis products?
A15: The blue precipitate formed upon X-gal hydrolysis is typically detected visually. Quantitative measurement can be achieved by spectrophotometry, measuring the absorbance of the blue product. [, , , ]
Q13: Are there alternative substrates for detecting β-galactosidase activity?
A16: Yes, other chromogenic substrates like ortho-nitrophenyl-β-galactoside (ONPG) and fluorogenic substrates like 4-methylumbelliferyl-β-D-galactopyranoside (MUG) are available and offer different sensitivities and detection methods. [, ]
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